molecular formula C25H41ClO2 B8758153 2-(3-Pentadecylphenoxy)butyryl chloride CAS No. 62609-88-5

2-(3-Pentadecylphenoxy)butyryl chloride

Cat. No. B8758153
M. Wt: 409.0 g/mol
InChI Key: ZTVBCGCJXWTUIA-UHFFFAOYSA-N
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Patent
US07455959B2

Procedure details

2-(3-Pentadecylphenoxy)butanoic acid (4.18 g, 0.01 mol) (CAS Registry Number 14230-52-5) and thionyl chloride (30 ml) were heated under reflux on a steam-bath for 1 h. The resulting yellow solution was allowed to cool before being distilled under reduced pressure to leave a yellow oil. The oil was dissolved in dichloromethane (50 ml) and the solution was distilled under reduced pressure to remove volatiles. The residual 2-(3-pentadecylphenoxy)butanoyl chloride was used without further purification.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:16]1[CH:17]=[C:18]([CH:26]=[CH:27][CH:28]=1)[O:19][CH:20]([CH2:24][CH3:25])[C:21](O)=[O:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].S(Cl)([Cl:31])=O>ClCCl>[CH2:1]([C:16]1[CH:17]=[C:18]([CH:26]=[CH:27][CH:28]=1)[O:19][CH:20]([CH2:24][CH3:25])[C:21]([Cl:31])=[O:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCC)C=1C=C(OC(C(=O)O)CC)C=CC1
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux on a steam-bath for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
before being distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil
DISTILLATION
Type
DISTILLATION
Details
the solution was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove volatiles
CUSTOM
Type
CUSTOM
Details
The residual 2-(3-pentadecylphenoxy)butanoyl chloride was used without further purification

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCC)C=1C=C(OC(C(=O)Cl)CC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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